Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one

Lipophilicity Drug-likeness LogP

2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one (CAS 1797131-66-8) is a heterocyclic dibenzoxazepinone derivative bearing a chlorine atom at the 2-position and a methoxy group at the 8-position on the tricyclic dibenz[b,f][1,4]oxazepin-11(10H)-one core. It is formally classified as an Amoxapine Related Compound 3 and serves as a critical synthetic intermediate in the preparation of Amoxapine (A634230) metabolites and their deuterated analogs.

Molecular Formula C14H10ClNO3
Molecular Weight 275.688
CAS No. 1797131-66-8
Cat. No. B583139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one
CAS1797131-66-8
Molecular FormulaC14H10ClNO3
Molecular Weight275.688
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC3=C(C=C(C=C3)Cl)C(=O)N2
InChIInChI=1S/C14H10ClNO3/c1-18-9-3-5-13-11(7-9)16-14(17)10-6-8(15)2-4-12(10)19-13/h2-7H,1H3,(H,16,17)
InChIKeyBVFXAMGBKDTXTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one (CAS 1797131-66-8) – A Differentiated Dibenzoxazepinone Scaffold for Metabolite Synthesis & Pharmacological Probe Development


2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one (CAS 1797131-66-8) is a heterocyclic dibenzoxazepinone derivative bearing a chlorine atom at the 2-position and a methoxy group at the 8-position on the tricyclic dibenz[b,f][1,4]oxazepin-11(10H)-one core . It is formally classified as an Amoxapine Related Compound 3 and serves as a critical synthetic intermediate in the preparation of Amoxapine (A634230) metabolites and their deuterated analogs . The compound possesses distinct physicochemical properties including XLogP3 = 3.0, topological polar surface area (TPSA) = 47.6 Ų, exact mass = 275.035 Da (C₁₄H₁₀ClNO₃), and a decomposition point >196 °C . Unlike the biologically active 8-hydroxyamoxapine metabolite or the piperazine-bearing parent drug amoxapine, this lactam-oxygenated scaffold lacks the basic 11-piperazinyl substituent, imparting fundamentally different polarity, lipophilicity, and reactivity profiles that cannot be replicated by in-class alternatives [1].

Why 2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one Cannot Be Replaced by Other Dibenzoxazepinone Analogs


The substitution pattern on the dibenzoxazepinone core exerts a profound effect on both physicochemical properties and biological activity. The 2-chloro-8-methoxy-11-oxo combination present in CAS 1797131-66-8 yields a lipophilicity (XLogP3 = 3.0) that is approximately 0.5 log units higher than the unsubstituted parent (LogP = 2.51) [1], and a polar surface area (TPSA = 47.6 Ų) that is substantially larger than that of amoxapine (TPSA = 36.9 Ų) [2]. In the context of HIV-1 reverse transcriptase inhibition, published structure–activity relationship (SAR) studies demonstrate that A-ring substitution at positions ortho and para to the lactam nitrogen—precisely the chloro and methoxy positions in this compound—dramatically modulates potency, while C-ring substitution is generally neutral or detrimental [3]. Moreover, this compound functions as a direct precursor to 8-hydroxyamoxapine-d8, the labeled metabolite used in pharmacokinetic studies ; no other dibenzoxazepinone analog offers this specific synthetic entry point. These quantitative and functional distinctions mean that substituting a generic dibenzoxazepinone or an alternative amoxapine-related impurity would compromise experimental reproducibility, alter chromatographic retention, and invalidate metabolic tracing studies [3].

Quantitative Differential Evidence for 2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one vs. Closest Analogs


Lipophilicity (XLogP3) Differentiates CAS 1797131-66-8 from the Unsubstituted Dibenzoxazepinone Core

The target compound exhibits an XLogP3 value of 3.0 , which is 0.49 log units higher than the unsubstituted dibenz[b,f][1,4]oxazepin-11(10H)-one parent scaffold (LogP = 2.51) [1]. This difference reflects the lipophilic contribution of the 2-chloro and 8-methoxy substituents. The experimentally supported LogP of amoxapine (LogP ≈ 2.6) [2] is also lower, indicating that the target compound partitions more strongly into non-polar environments than both the bare scaffold and the piperazine-bearing drug.

Lipophilicity Drug-likeness LogP

Topological Polar Surface Area (TPSA) Distinguishes the 11-Oxo Scaffold from Piperazinyl-Containing Amoxapine

The target compound possesses a TPSA of 47.6 Ų , which is 10.7 Ų (29%) greater than that of amoxapine (TPSA = 36.9 Ų) [1]. This difference arises because the 11-oxo lactam carbonyl in the target compound contributes additional hydrogen bond acceptor capacity relative to the 11-piperazinyl imine in amoxapine. The higher TPSA predicts reduced passive blood–brain barrier permeability, making the target compound a distinctly less CNS-penetrant entity despite its elevated lipophilicity.

Polar surface area Bioavailability CNS penetration

Decomposition Temperature vs. Melting Point: Thermal Stability Distinguishes CAS 1797131-66-8 from the Unsubstituted Core

The target compound decomposes above 196 °C without a defined melting point , whereas the unsubstituted dibenz[b,f][1,4]oxazepin-11(10H)-one exhibits a sharp melting point range of 211–213 °C [1]. The absence of a true melting transition in the chloro-methoxy derivative indicates altered crystal packing and thermal degradation pathways, requiring different storage (recommended –20 °C) and handling protocols compared to the parent scaffold.

Thermal stability Melting point Handling

Selective Synthetic Utility as a Protected 8-Hydroxyamoxapine-d8 Precursor

CAS 1797131-66-8 is the structurally authenticated intermediate for the synthesis of 8-methoxyamoxapine-d8, which is subsequently deprotected to yield 8-hydroxyamoxapine-d8 (H797807), the deuterium-labeled major active metabolite of amoxapine . The 8-methoxy group serves as a masked hydroxyl that withstands the N-alkylation/piperazine introduction steps that would be incompatible with a free phenolic –OH group. Neither amoxapine (which already bears the piperazine) nor 8-hydroxyamoxapine (which lacks the methoxy protection) can fulfill this synthetic role.

Synthetic intermediate Deuterated metabolite Pharmacokinetic tracer

Scaffold-Level HIV-1 Reverse Transcriptase Inhibitory Activity: Substitution-Dependent Potentiation

The dibenz[b,f][1,4]oxazepin-11(10H)-one scaffold class demonstrates HIV-1 reverse transcriptase inhibition with IC₅₀ values as low as 19 nM [1]. Critically, the SAR study by Klunder et al. (1992) establishes that A-ring substitution at positions ortho and para to the lactam nitrogen—the exact positions occupied by the 2-chloro and 8-methoxy groups in CAS 1797131-66-8—provides dramatically enhanced potency, whereas C-ring substitution is generally neutral or detrimental [1]. Although a direct IC₅₀ for the 2-chloro-8-methoxy derivative has not been publicly reported, the scaffold-level SAR implies that this specific substitution pattern is among the most favorable for RT inhibitory activity, distinguishing it from unsubstituted or alternatively substituted dibenzoxazepinones.

HIV-1 RT Non-nucleoside inhibitor Structure-activity relationship

High-Value Application Scenarios for 2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one Procurement


Deuterated Amoxapine Metabolite Synthesis for Clinical Pharmacokinetic Studies

The compound is the essential protected precursor for 8-hydroxyamoxapine-d8, the stable-isotope-labeled internal standard used in LC–MS/MS quantification of the major active amoxapine metabolite in human plasma . Its 8-methoxy group permits piperazine introduction under basic N-alkylation conditions without phenolic oxidation; subsequent deprotection yields the free 8-hydroxy metabolite with deuterium incorporation intact. No alternative dibenzoxazepinone scaffold provides this orthogonal protection strategy, making CAS 1797131-66-8 irreplaceable for laboratories conducting regulatory bioequivalence or drug–drug interaction studies involving amoxapine [1].

Amoxapine Impurity Reference Standard for ANDA Analytical Method Validation

As a designated Amoxapine Related Compound 3, this substance is specifically required for HPLC impurity profiling and method validation in Abbreviated New Drug Application (ANDA) submissions. Its TPSA of 47.6 Ų and XLogP3 of 3.0 produce distinct chromatographic retention relative to amoxapine (TPSA 36.9 Ų, LogP ≈ 2.6) and the hydroxylated metabolites, enabling unambiguous peak identification and resolution [2]. Substituting a generic dibenzoxazepinone or a different amoxapine impurity would invalidate system suitability criteria and compromise regulatory compliance.

Structure–Activity Relationship (SAR) Probe for HIV-1 NNRTI Discovery Programs

The Klunder et al. (1992) SAR study demonstrates that dibenzoxazepinones with A-ring substitution at positions ortho and para to the lactam nitrogen achieve IC₅₀ values as low as 19 nM against HIV-1 RT [3]. CAS 1797131-66-8 bears precisely this optimal substitution pattern (2-Cl ortho, 8-OMe para), making it a high-priority scaffold for medicinal chemistry teams developing next-generation non-nucleoside reverse transcriptase inhibitors. The absence of the 11-piperazinyl moiety further distinguishes it from the amoxapine/loxapine series, offering a cleaner pharmacological profile for target-based screening.

Chromatographic Method Development and Reference Standard Qualification

The compound's distinct physicochemical signature—decomposition >196 °C, limited DMSO/methanol solubility requiring heated sonication in dichloromethane —demands tailored sample preparation and chromatographic conditions that cannot be extrapolated from the unsubstituted core (mp 211–213 °C) or amoxapine. Laboratories developing stability-indicating HPLC methods for amoxapine formulations require this exact impurity standard to establish relative retention times, resolution factors, and peak purity thresholds, as mandated by ICH Q3A/Q3B guidelines.

Quote Request

Request a Quote for 2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.